

A Comparative Guide to In Vivo Itk Inhibitors: CTA056 vs. BMS-509744

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Compound of Interest

Compound Name: CTA056

Cat. No.: B15576686

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For researchers in immunology and drug development, the targeted inhibition of Interleukin-2-inducible T-cell kinase (Itk) presents a promising therapeutic strategy for a range of T-cell-mediated diseases, including autoimmune disorders and certain cancers. This guide provides a detailed comparison of two prominent Itk inhibitors, **CTA056** and BMS-509744, focusing on their in vivo performance, supported by experimental data.

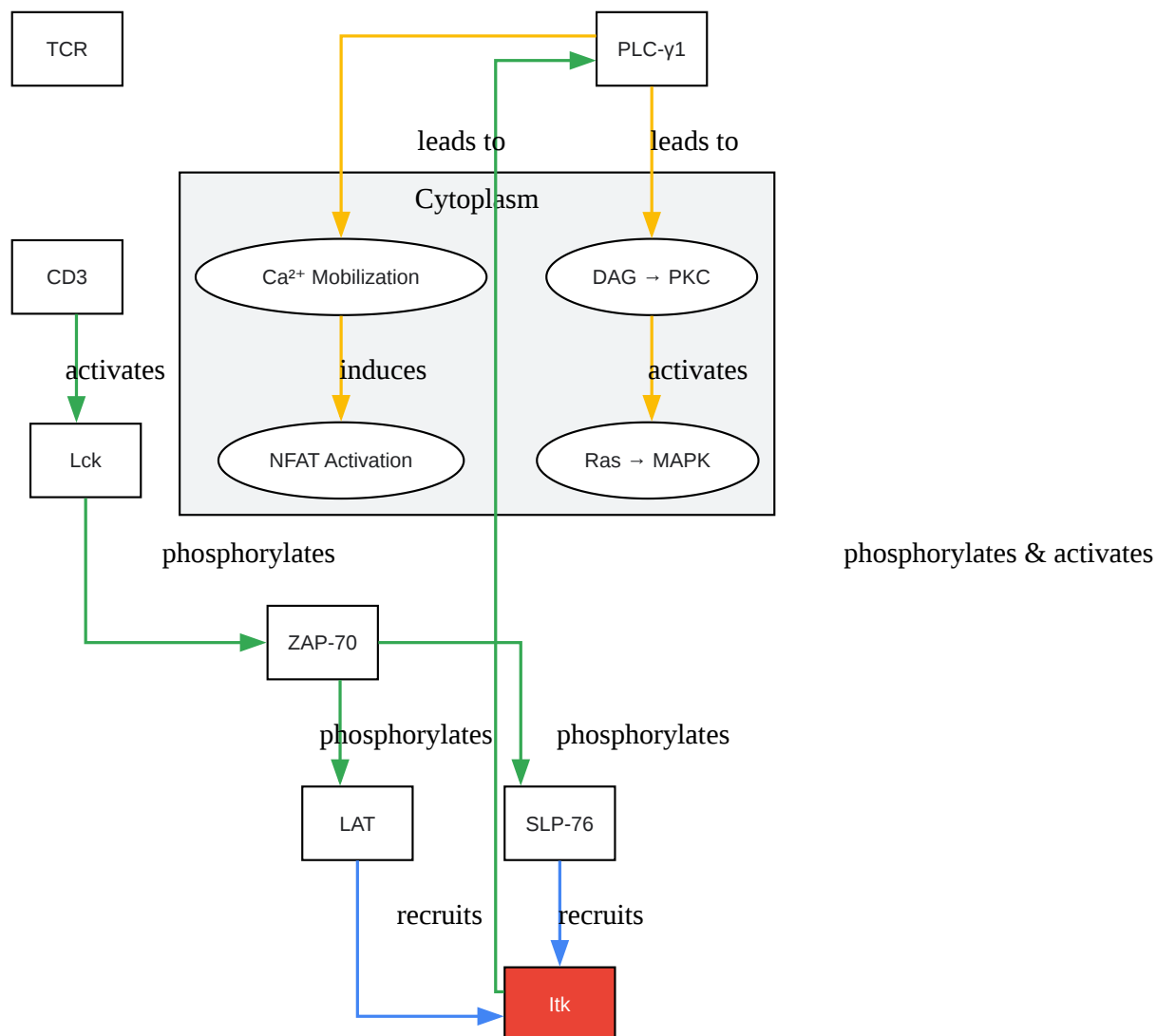
Performance Comparison

The following tables summarize the key quantitative data for **CTA056** and BMS-509744, based on available research. It is important to note that these data are collated from separate studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Inhibitor	IC50 (Itk)	Selectivity	Mechanism of Action	In Vivo Model	Key In Vivo Findings
CTA056	Not explicitly stated in provided abstracts, but demonstrated potent inhibition.	Highest inhibitory effects toward Itk, followed by Btk. Normal T-cells are minimally affected[1].	Inhibits phosphorylation of Itk and its downstream effectors (PLC-γ, Akt, ERK)[1].	Xenograft model (MOLT-4 cells)	Inhibited tumor growth[2].
BMS-509744	19 nM and 96 nM (in two separate in vitro assays).	>200-fold selectivity over other Tec family kinases; >30-fold over a broad panel of protein kinases[3].	ATP-competitive inhibitor.	Mouse model of ovalbumin-induced allergy/asthma; Anti-T-cell receptor antibody-induced IL-2 production in mice[4].	Significantly diminished lung inflammation; Suppressed IL-2 production with 50% inhibition at 50 mg/kg[4].

Itk Signaling Pathway

The diagram below illustrates the central role of Itk in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of Itk, which in turn phosphorylates and activates Phospholipase C-γ1 (PLC-γ1). This initiates downstream signaling pathways crucial for T-cell activation, proliferation, and cytokine release. Both **CTA056** and BMS-509744 exert their effects by targeting Itk within this pathway.



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